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Compound of Interest

Compound Name: 1-Boc-2-(bromomethyl)azetidine

CAS No.: 1363380-84-0

Cat. No.: B1449924

Get Quote

Introduction & Mechanistic Rationale
The incorporation of azetidine rings into bioactive peptides is a high-value strategy in medicinal

chemistry.[1][2] The four-membered ring introduces significant conformational constraint (

), which can lock peptide backbones into specific secondary structures (e.g.,

-turns) and improve metabolic stability by reducing proteolysis.

1-Boc-2-(bromomethyl)azetidine serves as a critical electrophile in this context. Unlike simple

amino acid coupling, this reagent is primarily utilized in nucleophilic substitution (

) reactions on the solid support. Its primary bromide, positioned

to the sterically demanding Boc-protected nitrogen, offers a unique reactivity profile: it is
sufficiently reactive toward resin-bound nucleophiles (thiolates, enolates) but resistant to rapid
elimination, provided non-nucleophilic bases are employed.
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Side-Chain Stapling/Modification: Alkylation of Cysteine or Homocysteine residues to create

non-natural amino acid side chains.

De Novo Amino Acid Synthesis: Alkylation of resin-bound Glycine enolates (O’Donnell Schiff

Base method) to generate Azetidine-2-alanine analogs.

N-Alkylation: Creation of peptoid-peptide hybrids via direct displacement by N-terminal

amines.

Chemical Properties & Handling[2][3]
Property Specification Handling Note

Appearance
Yellow liquid or low-melting

solid

Viscous; warm gently (30°C) to

dispense if solidified.

MW 250.14 g/mol

Calculate equivalents based

on active bromide content if

purity <95%.

Reactivity
Primary Alkyl Bromide (

)

Moisture Sensitive. Competing

hydrolysis can occur in wet

DMF.

Stability Boc-protected amine

Acid Labile. Avoid TFA >5%

until final cleavage. Stable to

tertiary amines (DIEA, TEA).

Storage 2–8°C, Inert Atmosphere

Store under Argon. Degrade

slowly to alcohol/alkene if

exposed to moisture/light.

Safety Warning: This compound is an alkylating agent. It is potentially mutagenic and a

skin/eye irritant. Handle exclusively in a fume hood with double nitrile gloves.

Protocol A: Cysteine S-Alkylation (Side-Chain
Functionalization)
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This protocol describes the modification of a resin-bound peptide containing a Cysteine

residue. The reaction exploits the high nucleophilicity of the thiolate anion to displace the

bromide, grafting the azetidine ring onto the peptide side chain.

Materials
Resin: Peptidyl-resin (Fmoc/tBu strategy) with a free Cysteine thiol (Trt protecting group

removed).

Reagent: 1-Boc-2-(bromomethyl)azetidine (5.0 eq).

Base: Diisopropylethylamine (DIEA) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

Solvent: Anhydrous DMF (degassed).

Step-by-Step Methodology
Resin Preparation:

Synthesize the peptide backbone using standard Fmoc-SPPS on Rink Amide or Wang

resin.

Ensure the N-terminus is Fmoc-protected to prevent N-alkylation, or acetylated if the

sequence is complete.

Critical Step: If the Cys was Trt-protected, remove the Trt group using 1-2% TFA/DCM with

5% TIS (scavenger) for

min. Wash extensively with DCM and DMF.[1] Do not use high TFA concentrations, or you
will cleave the linker.

Alkylation Reaction:

Suspend the resin in anhydrous DMF (

resin).

Add 1-Boc-2-(bromomethyl)azetidine (5.0 equivalents relative to resin loading).
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Add DIEA (10.0 equivalents).[1] Note: For sterically hindered peptides, use DBU (5.0 eq)

to ensure thiolate formation, but monitor for racemization of adjacent residues.

Agitate (shake, do not stir) at Room Temperature for 6–12 hours.

Optimization: If conversion is low (monitor via Ellman’s test), heat to 40°C or perform a

second coupling with fresh reagents.

Washing & Validation:

Drain and wash resin: DMF (

), DCM (

), DMF (

).[1]

Ellman's Test: Perform to confirm the disappearance of free thiols. A negative result

(colorless) indicates successful alkylation.

Cleavage & Deprotection:

Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. This simultaneously cleaves the

peptide from the resin and removes the Boc group from the azetidine, yielding the free

amine azetidinyl-thioether.

Workflow Diagram (S-Alkylation)

Resin-Cys(Trt)-Fmoc 1. Remove Trt
(1% TFA/DCM) Resin-Cys(SH)-Fmoc

- Trt
2. Alkylation

+ Bromide (5 eq)
+ DIEA (10 eq)

DMF, 12h

Resin-Cys(S-Azetidine)-Fmoc
(Thioether formed)

SN2 Reaction 3. Final Cleavage
(95% TFA)

Removes Boc & Resin

Free Peptide
(H-Cys(Aze)-...)

Click to download full resolution via product page

Caption: Workflow for site-selective S-alkylation of Cysteine residues on solid phase.
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Protocol B: Asymmetric Synthesis of Azetidine-
Alanine (Glycine Alkylation)
This advanced protocol utilizes the O'Donnell Schiff Base method to convert a resin-bound

Glycine into a non-natural amino acid,

-(1-Boc-azetidin-2-yl)-alanine. This is a powerful method to introduce the azetidine scaffold
directly into the peptide backbone as a chiral building block.

Materials
Resin: Wang or Rink Amide resin loaded with Fmoc-Gly-OH.

Imine Reagent: Benzophenone imine.

Electrophile: 1-Boc-2-(bromomethyl)azetidine.

Base: BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-

diazaphosphorine) or Phosphazene Base

. Note: BEMP is preferred for SPS due to solubility and non-ionic nature.

Solvent: NMP (N-Methyl-2-pyrrolidone).

Step-by-Step Methodology
Schiff Base Formation:

Remove Fmoc from Resin-Gly (20% Piperidine/DMF).

Wash with DCM.

Treat Resin-Gly-NH2 with Benzophenone imine (10 eq) and HOAc (cat., 1%) in NMP for

12 hours.

Wash extensively with NMP to remove excess imine. The resin should be yellow.

Enolate Alkylation:
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Suspend the ketimine-resin in NMP.

Add BEMP (5.0 eq). Shake for 10 mins to generate the enolate (darkening of resin color

may occur).

Add 1-Boc-2-(bromomethyl)azetidine (5.0 eq).

Agitate at Room Temperature for 16 hours.

Note: The bulky Boc group on the azetidine and the resin matrix may slow the reaction. If

incomplete, repeat the alkylation step.

Hydrolysis of Schiff Base:

Drain and wash resin with THF.

Treat with 1N aq. HCl / THF (1:2 v/v) for 2 hours at RT. This removes the benzophenone

protecting group and exposes the primary

-amine.

Validation: Chloranil test (positive = blue/green beads) indicates free amine.

Fmoc Protection (Optional but Recommended):

To continue SPS, protect the newly formed amine with Fmoc-OSu (3 eq) and DIEA (6 eq)

in DCM/DMF. This standardizes the resin for automated synthesis.

Mechanistic Pathway (Glycine Alkylation)
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Caption: Mechanism for converting Resin-Glycine into Azetidinyl-Alanine via Schiff Base

alkylation.
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Issue Probable Cause Corrective Action

Low Yield (Alkylation)
Steric hindrance or

aggregation.

Switch solvent to NMP or use

microwave irradiation (50°C,

10 min). Increase reagent to

10 eq.

Boc Loss Prematurely
Acidic contamination or Lewis

acid activity.

Ensure DMF is amine-free

(fresh). Avoid using

HOBt/acidic additives during

the alkylation step.

Elimination Byproduct Basicity too high (E2 vs SN2).

Use a weaker, non-

nucleophilic base (e.g., DIEA

instead of DBU/BEMP) or

lower temperature.

Incomplete Cys Alkylation Disulfide formation (oxidation).

Pre-treat resin with DTT

(dithiothreitol) in DMF to

reduce disulfides before

adding the bromide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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